molecular formula C24H26N4O4 B11152009 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11152009
M. Wt: 434.5 g/mol
InChI Key: PUPUIUDPOXAGEV-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of particular interest in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction between tryptamine and a suitable carboxylic acid derivative under dehydrating conditions. For instance, N,N’-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield various oxidized indole derivatives, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This compound may also interfere with specific enzymes or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-31-20-7-8-21(32-2)23-17(20)13-19(28-23)24(30)26-12-10-22(29)25-11-9-15-14-27-18-6-4-3-5-16(15)18/h3-8,13-14,27-28H,9-12H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

PUPUIUDPOXAGEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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